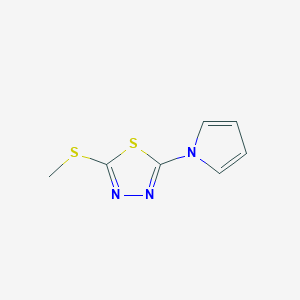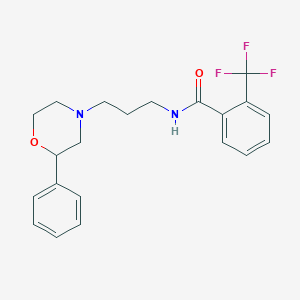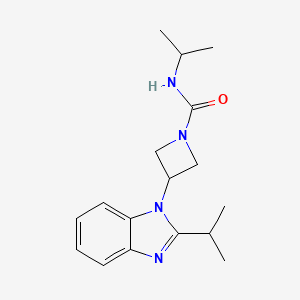
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. The mTOR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival, and is frequently dysregulated in various human diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide exerts its pharmacological effects by inhibiting the mTOR kinase, which is a key regulator of cell growth and proliferation. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. This compound selectively inhibits mTORC1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream targets, such as S6 kinase and 4E-BP1. This inhibition leads to the suppression of protein synthesis, cell cycle progression, and autophagy, ultimately resulting in the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest, apoptosis, and senescence, and inhibits angiogenesis and metastasis. In diabetes, this compound improves glucose homeostasis and insulin sensitivity by reducing hepatic glucose production and increasing glucose uptake in skeletal muscle and adipose tissue. In neurological disorders, this compound has been shown to protect against neuronal damage and inflammation, and improve cognitive function. These effects are mediated by the inhibition of mTORC1 signaling and the downstream targets of mTORC1.
Vorteile Und Einschränkungen Für Laborexperimente
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its potency, selectivity, and high solubility. It is also commercially available and can be easily synthesized in large quantities. However, this compound has some limitations, including its short half-life and potential off-target effects. These limitations can be overcome by using appropriate dosing regimens and control experiments, and by using other mTOR inhibitors as comparators.
Zukünftige Richtungen
There are several future directions for the research and development of N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One direction is to investigate its therapeutic potential in combination with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its efficacy and reduce its toxicity. Another direction is to explore its role in regulating the immune system, particularly in the context of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and its potential use in treating other neurological disorders. Finally, the development of more potent and selective mTOR inhibitors, including this compound derivatives, may lead to the discovery of new therapeutic targets and strategies.
Synthesemethoden
The synthesis of N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-propan-2-ylbenzimidazole with 3-bromo-1-propanol to yield 3-(2-propan-2-ylbenzimidazol-1-yl)propan-1-ol. This intermediate is then converted to this compound through a series of reactions, including acylation and cyclization. The final product is obtained in high yield and purity, making it suitable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-Propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied in various preclinical and clinical settings for its potential therapeutic benefits in cancer, diabetes, and neurological disorders. In cancer, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models. In neurological disorders, this compound has been investigated for its potential neuroprotective effects in Alzheimer's disease and traumatic brain injury. These studies suggest that this compound has broad therapeutic potential in various human diseases.
Eigenschaften
IUPAC Name |
N-propan-2-yl-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-11(2)16-19-14-7-5-6-8-15(14)21(16)13-9-20(10-13)17(22)18-12(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWHFLJGLQTJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B2818757.png)
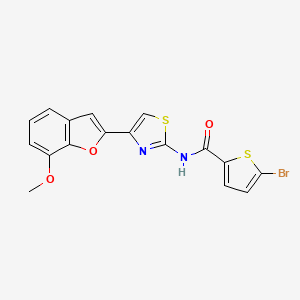
![Ethyl 7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylate](/img/structure/B2818759.png)
![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)
![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)


![8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2818767.png)
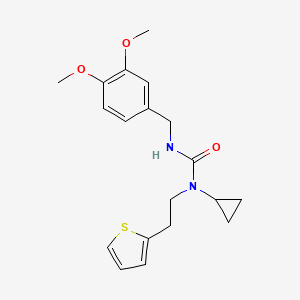
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
